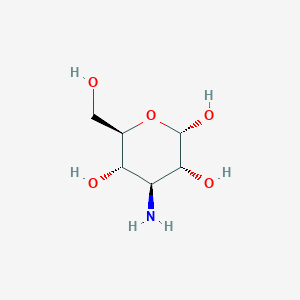

3-amino-3-deoxy-alpha-D-glucopyranose

Description

Significance as a Monosaccharide Derivative and Amino Sugar

3-amino-3-deoxy-alpha-D-glucopyranose is a significant compound in biochemistry and pharmacology, primarily classified as an amino sugar and a monosaccharide derivative. glycodepot.com Amino sugars are carbohydrate molecules where a hydroxyl group has been replaced by an amino group (-NH2). This particular compound is a derivative of glucose, one of the most fundamental monosaccharides in nature. nih.govbyjus.com Its structure is analogous to glucose, with the key difference being the substitution of the hydroxyl group at the C-3 position with an amino group. glycodepot.com

The significance of this compound stems from its role as a natural antibiotic and as a structural component of more complex and potent antibiotics, such as the aminoglycoside antibiotic kanamycin. acs.orgnih.gov Its intrinsic biological activity includes inhibitory effects against various pathogenic bacteria and fungi. acs.orgwisc.edu For instance, it has shown notable antifungal properties against pathogens like Candida albicans and is highly inhibitory to the growth of plant-pathogenic oomycetes. glycodepot.comwisc.edu In research, its structural similarity to glucose makes it a valuable tool for studying cellular glucose transport and metabolism. glycodepot.com

Historical Perspective of its Discovery and Early Research

The discovery of this compound, also widely known as kanosamine, is linked to the study of antibiotics produced by microorganisms. It was first described as one of the monosaccharide units that constitute the antibiotic kanamycin, which was isolated from Streptomyces kanamyceticus. wisc.edujst.go.jp Later, the compound itself was identified as a standalone antibiotic.

In 1987, it was reported that a Bacillus strain isolated from deep-sea sediment was capable of producing 3-amino-3-deoxy-D-glucose as an antibiotic. nih.govacs.org Further research, notably a 1996 study, detailed the production of kanosamine by Bacillus cereus strain UW85. wisc.edunih.gov This study confirmed its chemical structure as 3-amino-3-deoxy-D-glucose and investigated its range of inhibitory activity, finding it particularly effective against plant-pathogenic oomycetes and moderately so against certain fungi, while having a limited effect on bacteria. wisc.edunih.gov Early research also explored its biosynthesis, with studies in the late 1960s investigating the metabolic pathways for its production in Bacillus species. nih.gov

Overview of its Distinct Structural Features and Stereochemistry

The chemical structure of this compound is central to its function. It is a hexopyranose, meaning it has a six-membered ring structure. nih.gov The "D-gluco" designation specifies the stereochemistry of the chiral centers, which is analogous to that of D-glucose. nih.gov The "alpha" in its name refers to the configuration at the anomeric carbon (C-1), where the hydroxyl group is oriented in the axial position, below the plane of the ring. nih.gov

The most defining feature is the "3-amino-3-deoxy" prefix. This indicates that at the third carbon atom (C-3) of the pyranose ring, the hydroxyl (-OH) group typical of glucose is replaced by an amino (-NH2) group. glycodepot.com This structural modification is the source of its unique biological properties. The compound's molecular formula is C₆H₁₃NO₅, and it has a molecular weight of approximately 179.17 g/mol . glycodepot.comnih.gov

Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO₅ nih.gov |

| Molecular Weight | 179.17 g/mol nih.gov |

| IUPAC Name | (2S,3R,4S,5S,6R)-4-amino-6-(hydroxymethyl)oxane-2,3,5-triol nih.gov |

| ChEBI ID | CHEBI:72725 nih.gov |

| Stereochemistry | The stereochemistry is defined by its relation to D-glucose, with an alpha configuration at the anomeric center. nih.gov |

Nomenclature and Synonyms (e.g., D-kanosamine)

In scientific literature, this compound is referred to by several names and synonyms. The most common and widely recognized synonym is D-kanosamine or simply kanosamine . nih.gov This name is often used in the context of its antibiotic properties and its role in the biosynthesis of kanamycin. nih.govwisc.edu

Other synonyms reflect its chemical structure, such as 3-amino-3-deoxy-D-glucose, which is often used interchangeably with kanosamine. nih.govchemspider.com The name can also be specified for its cyclic form, as seen with 3-amino-3-deoxy-D-glucopyranose. nih.gov The PubChem database also lists alpha-D-kanosamine as a depositor-supplied synonym. nih.gov

Nomenclature for this compound

| Type | Name |

|---|---|

| Systematic Name | This compound nih.gov |

| Common Synonym | D-kanosamine nih.gov |

| Other Synonym | 3-amino-3-deoxy-D-glucose chemspider.com |

| Other Synonym | alpha-D-kanosamine nih.gov |

| CAS Number | 60183-25-7 nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

60183-25-7 |

|---|---|

Molecular Formula |

C6H13NO5 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-4-amino-6-(hydroxymethyl)oxane-2,3,5-triol |

InChI |

InChI=1S/C6H13NO5/c7-3-4(9)2(1-8)12-6(11)5(3)10/h2-6,8-11H,1,7H2/t2-,3+,4-,5-,6+/m1/s1 |

InChI Key |

BQCCAEOLPYCBAE-RXRWUWDJSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)N)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)N)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Amino 3 Deoxy Alpha D Glucopyranose

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods are prized for their high regioselectivity and stereoselectivity, often proceeding under mild reaction conditions. These approaches harness the specificity of enzymes to perform challenging chemical transformations on carbohydrate scaffolds.

A key chemoenzymatic strategy begins with the selective oxidation of a carbohydrate precursor at the C-3 position. D-Glucoside 3-dehydrogenase (G3DH), a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, is instrumental in this step. researchgate.netwikipedia.org This enzyme exhibits broad substrate specificity and excellent regioselectivity, catalyzing the oxidation of the C-3 hydroxyl group in various glucosides to yield the corresponding 3-ketoglycosides. researchgate.net For instance, D-glucoside 3-dehydrogenase from Flavobacterium saccharophilum has been successfully used to prepare 3-keto derivatives of disaccharides like sucrose (B13894) and trehalose (B1683222) in a single enzymatic step. nih.gov These 3-keto intermediates are pivotal for the subsequent introduction of the amino group. researchgate.net

The enzyme belongs to the family of oxidoreductases and is systematically named D-aldohexoside:acceptor 3-oxidoreductase. wikipedia.org The reaction it catalyzes is: Sucrose + Acceptor ⇌ 3-dehydro-alpha-D-glucosyl-beta-D-fructofuranoside + Reduced acceptor wikipedia.org

Following the enzymatic oxidation to form a 3-keto intermediate, reductive amination is employed to introduce the amino group at the C-3 position. This step can be achieved using chemical reagents or other enzymes. In a chemical approach, the 3-ketoglycoside is treated with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, and a reducing agent like sodium cyanoborohydride. nih.govnih.gov This reaction typically yields a mixture of stereoisomers. For example, the reductive amination of 3-ketotrehalose (B1230768) produces not only the desired 3-amino-3-deoxy-alpha-D-glucopyranosyl alpha-D-glucopyranoside (3-trehalosamine) but also its allo and manno epimers. nih.gov

More advanced strategies utilize enzymes like amine dehydrogenases (AmDHs) or other reductive aminases (RedAms) for this transformation. nih.govwhiterose.ac.uk These enzymes catalyze the direct reductive coupling of a ketone with an amine donor, using a nicotinamide (B372718) cofactor like NAD(P)H as the hydride source. nih.govresearchgate.net This biocatalytic approach offers high stereoselectivity, potentially avoiding the formation of unwanted epimers and simplifying purification processes. chim.it

The biosynthesis of kanosamine in bacteria such as Bacillus subtilis provides a blueprint for chemoenzymatic synthesis, starting from glucose-6-phosphate (G6P). cabidigitallibrary.orgrhea-db.org This pathway involves three key enzymes:

NtdC (Glucose-6-phosphate 3-dehydrogenase): This NAD+-dependent dehydrogenase catalyzes the first step, oxidizing the α-anomer of glucose-6-phosphate at the C-3 position to form 3-oxo-glucose-6-phosphate. cabidigitallibrary.orgnih.gov

NtdA (PLP-dependent aminotransferase): This enzyme transfers an amino group from a donor like glutamate (B1630785) to the 3-oxo intermediate, creating kanosamine-6-phosphate. cabidigitallibrary.orgrhea-db.org

NtdB (Phosphatase): In the final step, NtdB hydrolyzes the phosphate (B84403) group from kanosamine-6-phosphate to yield kanosamine (3-amino-3-deoxy-D-glucose). rhea-db.org

This enzymatic cascade has been harnessed for the chemoenzymatic synthesis of kanosamine-6-phosphate. ebi.ac.uk The product, kanosamine-6-phosphate, is itself a biologically active molecule, acting as an inhibitor of glucosamine-6-phosphate synthase. nih.govscispace.com

Table 1: Key Enzymes in the Chemoenzymatic Synthesis of Kanosamine and Derivatives

| Enzyme | Function | Starting Substrate | Product |

| D-Glucoside 3-Dehydrogenase | Regioselective oxidation of the C-3 hydroxyl group. researchgate.net | D-Glucosides (e.g., Sucrose, Trehalose) nih.gov | 3-Ketoglycosides researchgate.net |

| NtdC | NAD-dependent oxidation of the C3-hydroxyl group. cabidigitallibrary.org | Glucose-6-Phosphate (G6P) cabidigitallibrary.org | 3-oxo-Glucose-6-Phosphate nih.gov |

| NtdA | PLP-dependent amination of the 3-keto intermediate. cabidigitallibrary.org | 3-oxo-Glucose-6-Phosphate cabidigitallibrary.org | Kanosamine-6-Phosphate cabidigitallibrary.org |

| NtdB | Phosphatase; removes the 6-phosphate group. rhea-db.org | Kanosamine-6-Phosphate rhea-db.org | Kanosamine rhea-db.org |

Classical Chemical Synthesis Routes

Traditional organic synthesis provides versatile, albeit often more complex, methods for preparing 3-amino-3-deoxy-alpha-D-glucopyranose. These routes typically involve multiple steps of protection, activation, substitution, and deprotection.

De novo synthesis of kanosamine often starts from readily available carbohydrate building blocks. One common approach involves the oxidation of a suitably protected glucose derivative, such as methyl 4,6-O-benzylidene-α-D-glucopyranoside, to the corresponding 3-keto derivative. nih.gov This ketone is then converted to an oxime, which is subsequently reduced to introduce the amino group. Stereoselectivity in the reduction step is a critical challenge, often yielding a mixture of products. researchgate.net Another strategy begins with a different sugar, like α,α-trehalose, which can be converted through a series of steps including benzylation, benzylidenation, oxidation, and reductive amination to yield the target amino sugar derivative. nih.gov

A widely used and efficient strategy for introducing the C-3 amino group involves nucleophilic substitution (SN2) on a precursor with a good leaving group at this position. nih.govresearchgate.net The process typically begins with a sugar derivative where all hydroxyl groups except the one at C-3 are protected. The C-3 hydroxyl is then converted into a sulfonate ester, such as a mesylate or triflate, which serves as an excellent leaving group. nih.gov

This activated precursor is then treated with a nitrogen nucleophile. Sodium azide (B81097) is commonly used, leading to the formation of a 3-azido-3-deoxy sugar derivative via an SN2 reaction. nih.govresearchgate.net This reaction inverts the stereochemistry at the C-3 center. The final step is the reduction of the azide group, typically through catalytic hydrogenation (e.g., using H₂/Pd-C) or with other reducing agents, to yield the desired 3-amino-3-deoxy sugar. nih.gov Subsequent removal of the protecting groups furnishes the final product.

Table 2: Example of a Classical Synthesis Route via Nucleophilic Substitution

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Oxidation | Swern oxidation or similar | Protected 3-keto sugar derivative nih.gov |

| 2 | Stereoselective Reduction | Sodium borohydride | Protected sugar with inverted C-3 OH nih.gov |

| 3 | Mesylation | Methanesulfonyl chloride, Pyridine | Protected 3-O-mesyl derivative nih.gov |

| 4 | Azide Substitution (SN2) | Sodium azide (NaN₃) in DMF | Protected 3-azido-3-deoxy derivative nih.gov |

| 5 | Reduction of Azide | Catalytic Hydrogenation (H₂, Pd/C) | Protected 3-amino-3-deoxy derivative nih.gov |

| 6 | Deprotection | Acid hydrolysis | This compound nih.gov |

Strategies Involving Nucleophilic Substitution at C-3

Azide-mediated Approaches and Subsequent Reduction

A prevalent and effective strategy for the synthesis of this compound involves the use of an azide intermediate. This approach typically begins with a suitably protected glucose derivative where the hydroxyl group at the C-3 position is converted into a good leaving group, such as a triflate or mesylate. researchgate.net Nucleophilic substitution with an azide source, commonly sodium azide, introduces the azido (B1232118) group at the C-3 position, often with an inversion of configuration. researchgate.netresearchgate.net

The azido group then serves as a masked amino group. The final step in this sequence is the reduction of the azide to an amine. This transformation is frequently accomplished through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). tandfonline.com This method is widely adopted due to its high efficiency and the relative stability of the azide intermediate.

For instance, a synthetic route can start from a protected allofuranose derivative. The C-3 hydroxyl group is activated, and subsequent treatment with sodium azide leads to the formation of the 3-azido derivative. researchgate.net The final reduction step then yields the desired 3-amino product. A collection of methylumbelliferyl glycosides of various azido- and amino-deoxy sugar derivatives of glucose have been synthesized via azide displacement of the corresponding triflate derivatives followed by modification. researchgate.net

| Starting Material Example | Key Reagents | Intermediate | Final Product |

| Protected D-glucose derivative | 1. Triflic anhydride (B1165640) (Tf2O), Pyridine2. Sodium azide (NaN3)3. Palladium on carbon (Pd/C), H2 | 3-Azido-3-deoxy-D-glucopyranose derivative | 3-Amino-3-deoxy-D-glucopyranose derivative |

| 2-O-acetyl-4,6-O-benzylidene-3-O-trifluoromethanesulfonyl-beta-D-galactopyranosides | Sodium azide | 2-O-acetyl-3-azido-4,6-O-benzylidene-3-deoxy-beta-D-galactopyranosides | 3-azido-3-deoxy-beta-D-galactopyranosides |

Alternative Azide-free Pathways

While the azide-mediated route is common, alternative azide-free pathways have also been developed. One such method involves the reductive amination of a 3-keto-pyranose derivative. nih.gov This approach starts with the oxidation of the C-3 hydroxyl group of a protected glucose derivative to a ketone. The resulting 3-keto sugar is then subjected to reductive amination conditions, typically using a reducing agent like sodium cyanoborohydride in the presence of an ammonia source such as ammonium acetate, to introduce the amino group. nih.gov

Another azide-free strategy involves the opening of an epoxide. For example, a 2,3-anhydro sugar can be synthesized from a galactose derivative. The subsequent ring-opening of this epoxide can be manipulated to introduce a nitrogen-containing nucleophile at the C-3 position. researchgate.net

| Starting Material Example | Key Reagents | Intermediate | Final Product |

| Protected D-glucose derivative | 1. Oxidizing agent (e.g., PCC, TEMPO)2. Sodium cyanoborohydride, Ammonium acetate | 3-Keto-D-glucopyranose derivative | 3-Amino-3-deoxy-D-glucopyranose derivative |

| Galactopyranoside | 1. Reagents to form 2,3-anhydroguloside2. Nitrogen nucleophile | Idoside derivative | 3-Deoxy-3-amino-β-D-talopyranoside |

Multi-step Reaction Sequences for Functional Group Introduction

The synthesis of this compound is inherently a multi-step process that involves the strategic introduction and manipulation of various functional groups. nih.gov These sequences often begin with commercially available and relatively inexpensive starting materials like D-glucose. The initial steps typically involve the protection of hydroxyl groups that are not intended to be modified. This is commonly achieved using protecting groups like benzylidene or isopropylidene acetals. researchgate.net

Following the introduction of the amino group via methods described above, further modifications can be carried out. These can include deprotection steps to reveal the hydroxyl groups or additional functionalization of the newly introduced amino group. The choice of protecting groups and the sequence of reactions are critical to ensure the desired outcome and to minimize the formation of unwanted byproducts.

Regioselective and Stereoselective Synthesis Considerations

The precise placement of the amino group at the C-3 position and the control of its stereochemistry are paramount in the synthesis of this compound. nih.govnih.gov

Regioselectivity is primarily achieved through the use of protecting groups. By selectively protecting the hydroxyl groups at other positions (C-1, C-2, C-4, and C-6), the hydroxyl group at C-3 is left available for the desired chemical transformation. The choice of protecting group strategy is crucial and depends on the subsequent reaction conditions.

Stereoselectivity is a key challenge, particularly in controlling the configuration of the newly formed stereocenter at C-3. In azide-mediated approaches, the nucleophilic substitution of a leaving group with azide typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the C-3 center. researchgate.net Therefore, starting with a precursor with the opposite stereochemistry at C-3 (e.g., an allose derivative) is necessary to obtain the desired gluco-configuration in the final product.

In reductive amination approaches, the stereochemical outcome can be influenced by the choice of the reducing agent and the reaction conditions. The facial selectivity of the hydride attack on the intermediate imine or enamine determines the final stereochemistry of the amino group.

Derivatization Strategies of this compound

The presence of the amino group at the C-3 position opens up a wide range of possibilities for further chemical modifications, allowing for the synthesis of diverse and complex carbohydrate structures.

Amidation and Acylation at the Amino Group (e.g., N-acetylation)

The amino group of this compound is nucleophilic and can readily undergo acylation reactions. N-acetylation, the introduction of an acetyl group onto the nitrogen atom, is a common modification. nih.gov This is typically achieved by treating the aminosugar with acetic anhydride in a suitable solvent. The resulting N-acetyl derivative, 3-acetamido-3-deoxy-alpha-D-glucopyranose, is a key component of many biologically important glycans.

Other acylating agents can also be used to introduce different functional groups, providing a means to modulate the biological activity or to attach probes for biochemical studies.

| Reaction | Reagent | Product |

| N-acetylation | Acetic anhydride | 3-Acetamido-3-deoxy-alpha-D-glucopyranose |

| Amidation | Carboxylic acid derivative (e.g., activated ester) | 3-(N-acyl)-3-deoxy-alpha-D-glucopyranose |

Glycosylation Reactions to Form Oligosaccharides and Glycoconjugates

As a monosaccharide, this compound can serve as a building block in the synthesis of larger oligosaccharides and glycoconjugates. nih.gov For it to act as a glycosyl donor, the anomeric hydroxyl group is typically activated. This can involve converting it into a glycosyl halide, a thioglycoside, or a trichloroacetimidate.

Alternatively, it can function as a glycosyl acceptor, where one of its free hydroxyl groups acts as a nucleophile to attack an activated glycosyl donor. The selective protection and deprotection of the hydroxyl groups are essential to control the regioselectivity of the glycosidic bond formation. The presence of the amino group can influence the reactivity of the glycosyl donor or acceptor and must be considered when planning a glycosylation strategy. These synthetic oligosaccharides are valuable tools for studying carbohydrate-protein interactions and other biological processes. nih.gov

Phosphorylation Studies (e.g., Kanosamine-6-phosphate)

The phosphorylation of this compound, also known as kanosamine, is a critical step in the biosynthesis of several important natural products, including the ansamycin (B12435341) and mitomycin antibiotics. ebi.ac.ukebi.ac.uk The primary product of this phosphorylation is kanosamine-6-phosphate (K-6-P), a key intermediate. ebi.ac.uk

The biosynthesis of kanosamine and its subsequent phosphorylation have been studied in various bacteria, notably Bacillus subtilis and Bacillus cereus. nih.govnih.govresearchgate.net In Bacillus subtilis, a three-enzyme pathway converts glucose-6-phosphate (G6P) into kanosamine. nih.govacs.org This pathway involves an oxidation, a transamination, and a dephosphorylation step. acs.org A specific kinase is then responsible for the phosphorylation of kanosamine to kanosamine-6-phosphate.

Research has identified the RifN protein as a specific kanosamine 6-kinase, which is essential for the formation of 3-amino-5-hydroxybenzoic acid (AHBA), a precursor to ansamycin antibiotics. ebi.ac.uk This establishes kanosamine and its 6-phosphate derivative as specific intermediates in this pathway. ebi.ac.uk Similarly, in Bacillus cereus UW85, a set of genes designated kabABC encode enzymes for a pathway from glucose-6-phosphate to kanosamine, which also proceeds through an unstable 3-keto intermediate. nih.gov

Studies have elucidated the roles of the enzymes involved in these pathways. For instance, NtdC in B. subtilis and KabC in B. cereus catalyze the initial oxidation of G6P at the C3 position. nih.govnih.gov This is followed by a PLP-dependent aminotransferase (NtdA or KabA) and a phosphatase (NtdB or KabB) to yield kanosamine. nih.govnih.govacs.orgenzyme-database.org Kinetic studies show that the initial oxidation step is relatively slow compared to the subsequent amination and dephosphorylation, which prevents the accumulation of the unstable 3-keto intermediate. nih.gov It has also been determined that the biosynthesis begins with the α-anomer of glucose-6-phosphate. nih.gov

A chemoenzymatic route has also been successfully used to synthesize kanosamine-6-phosphate for further studies. ebi.ac.ukebi.ac.uk This synthesized K-6-P, when incubated in cell-free lysates of Amycolatopsis mediterranei, led to the formation of downstream products of the aminoshikimate pathway, confirming its role as a key intermediate. ebi.ac.ukebi.ac.uk

| Enzyme (Gene Name) | Organism | Function | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|---|

| NtdC | Bacillus subtilis | NAD-dependent C3-hydroxyl oxidation | Glucose-6-phosphate (α-anomer) | 3-oxo-glucose-6-phosphate | nih.govacs.orgnih.gov |

| NtdA | Bacillus subtilis | PLP-dependent aminotransferase | 3-oxo-glucose-6-phosphate | Kanosamine-6-phosphate | nih.govacs.org |

| NtdB | Bacillus subtilis | Phosphatase | Kanosamine-6-phosphate | Kanosamine | nih.govacs.orgenzyme-database.org |

| KabC | Bacillus cereus | NADP-dependent C3-hydroxyl oxidation | Glucose-6-phosphate | 3-keto intermediate | nih.gov |

| KabA | Bacillus cereus | PLP-dependent aminotransferase | 3-keto intermediate | Kanosamine-6-phosphate | nih.gov |

| KabB | Bacillus cereus | Phosphatase | Kanosamine-6-phosphate | Kanosamine | nih.gov |

| RifN | Amycolatopsis mediterranei | Specific kanosamine 6-kinase | Kanosamine | Kanosamine-6-phosphate | ebi.ac.uk |

Formation of Nucleoside Analogs

This compound and related amino sugars are valuable precursors for the synthesis of various nucleoside analogs, which are investigated for their potential therapeutic properties. researchgate.netnih.gov The general strategy involves coupling the amino sugar, often with protecting groups on its hydroxyl and amino functions, to a heterocyclic base.

One approach involves the synthesis of 3-aminoindole nucleosides. For example, starting from 2-acetamido-2-deoxy-D-glucose, indole (B1671886) nucleosides can be formed, which are then nitrated and subsequently reduced to yield the corresponding 3-aminoindole nucleosides. researchgate.net These compounds have been evaluated for antiviral activity against viruses like Hepatitis B. researchgate.net

Another synthetic strategy focuses on creating diamino sugar analogs of disaccharides like trehalose. For instance, 3-amino-3-deoxy-alpha-D-altropyranosyl 3-amino-3-deoxy-alpha-D-altropyranoside was synthesized from α,α-trehalose via a diketone intermediate that underwent reductive amination. nih.gov This demonstrates a method to introduce amino groups at the C3 position of disaccharide structures.

The development of nucleoside analogs often includes prodrug strategies to enhance cellular permeability and bioavailability. wgtn.ac.nz For instance, non-phosphorylated analogs can traverse cell membranes and are then phosphorylated intracellularly by host kinases to their active triphosphate forms. wgtn.ac.nz This approach is critical for analogs intended as antiviral or anticancer agents. Modifications such as adding ester groups or phosphoramidate (B1195095) (ProTide) moieties to the 5'-position of the sugar are common prodrug strategies. wgtn.ac.nz

| Analog Class | Starting Material/Core Structure | Key Synthetic Steps | Potential Application | Reference |

|---|---|---|---|---|

| 3-Aminoindole Nucleosides | 2-Acetamido-2-deoxy-D-glucose | Construction of indole nucleoside, nitration, reduction of nitro group | Antiviral (Hepatitis B) | researchgate.net |

| Diamino-dideoxy-trehalose Analog | α,α-Trehalose | Formation of a 3,3'-diketone, reductive amination | Structural analog of trehalose | nih.gov |

| Prodrugs of ddhC | ddhC (3ʹ-deoxy-3′,4ʹ-didehydrocytidine) | Derivatization at the 5' position with ester groups or ProTide moiety | Antiviral | wgtn.ac.nz |

Synthesis of Polysaccharide Derivatives

Amino sugars, including this compound, serve as fundamental units for the synthesis of modified polysaccharides with diverse biological and material science applications. These derivatives often exhibit unique properties compared to their parent polysaccharides.

Chitosan (B1678972), a linear polysaccharide composed of D-glucosamine and N-acetyl-D-glucosamine units, is a prominent example of a naturally derived amino polysaccharide. nih.govnih.gov While distinct from 3-amino-3-deoxy-D-glucopyranose, the chemistry of chitosan highlights the importance of the amino group in polysaccharide functionality. The amino groups in chitosan are crucial for its binding to enzymes like chitosanases and for its various biomedical applications. nih.govnih.gov Synthetic methods used in chitosan chemistry, such as modifications of the amino and hydroxyl groups, can be conceptually applied to create novel derivatives from other amino sugars.

Synthetic efforts have also focused on constructing complex oligosaccharides containing amino sugars for glycobiological studies. researchgate.net For example, a pentasaccharide related to a fragment of Candida utilis glucomannan (B13761562) was synthesized as a 3-aminopropyl glycoside. researchgate.net This functionalization at the anomeric position allows for conjugation to other molecules, such as biotin, for use in biological assays. researchgate.net

Furthermore, the synthesis of oligosaccharides containing specialized sugar acids, such as 3-deoxy-D-manno-2-octulopyranosylonic acid (KDO), demonstrates the assembly of complex polysaccharide structures from modified monosaccharide building blocks. nih.gov Trisaccharides of KDO have been synthesized and copolymerized with acrylamide (B121943) to create macromolecular antigens for immunological studies, specifically for defining epitope specificities of antibodies against Chlamydial lipopolysaccharides. nih.gov These block synthesis strategies, involving the coupling of protected sugar donors and acceptors, are central to creating defined polysaccharide derivatives that can incorporate amino sugars like this compound.

| Derivative/Structure | Monomeric Unit(s) | Key Features/Synthesis Method | Application | Reference |

|---|---|---|---|---|

| Chitosan | D-glucosamine and N-acetyl-D-glucosamine | Derived from chitin (B13524) by deacetylation | Biomaterials, drug delivery | nih.gov |

| Biotinylated Pentasaccharide | α-D-glucopyranose, α-D-mannopyranose | Synthesized as a 3-aminopropyl glycoside for conjugation | Glycobiological studies | researchgate.net |

| KDO Trisaccharide Antigen | 3-deoxy-D-manno-2-octulopyranosylonic acid (KDO) | Block synthesis using a disaccharide bromide donor; copolymerization with acrylamide | Immunological studies (defining antibody epitopes) | nih.gov |

Biosynthesis and Natural Occurrence of 3 Amino 3 Deoxy Alpha D Glucopyranose

Microbial Production and Natural Sources

Kanosamine is not typically found in isolation but as part of the biosynthetic pathways of more complex secondary metabolites in bacteria. nih.govacs.org

Furthermore, kanosamine and its nucleotide-activated form, UDP-kanosamine, serve as specific intermediates in the biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA). researchgate.netacs.org AHBA is a precursor to the ansamycin (B12435341) family of antibiotics, which includes rifamycin, and the mitomycin group of antibiotics. ebi.ac.ukresearchgate.net The aminoshikimate pathway, which produces AHBA, utilizes kanosamine as the source of its nitrogen atom. researchgate.netacs.orgnih.gov This pathway involves the conversion of kanosamine-6-phosphate to 4-amino-3,4-dideoxy-D-arabino-heptulosonic acid 7-phosphate, a key step in forming AHBA. researchgate.netnih.gov

Several bacterial species are known to produce kanosamine. Bacillus cereus UW85 is a notable producer, where the synthesis of kanosamine is linked to the zwittermicin A gene cluster. ebi.ac.uknih.gov This strain utilizes a three-step pathway starting from glucose-6-phosphate. nih.gov Bacillus subtilis also employs a similar pathway to produce kanosamine. researchgate.netnih.gov Research has identified the ntd operon in B. subtilis and the homologous kab operon in B. cereus as encoding the necessary enzymes for this process. nih.govnih.govnih.gov

Another well-studied organism is Amycolatopsis mediterranei, the producer of the antibiotic rifamycin. nih.govacs.org In this bacterium, kanosamine biosynthesis follows a different route, starting from UDP-glucose. nih.govnih.govacs.org Cell-free extracts from A. mediterranei have been shown to form kanosamine when supplied with UDP-glucose, NAD, and glutamine. acs.orgacs.org Bacillus pumilus is another bacterium identified as a producer of kanosamine. acs.orgnih.govacs.org

Enzymatic Pathways in Biosynthesis

The biosynthesis of 3-amino-3-deoxy-alpha-D-glucopyranose is accomplished via two primary enzymatic pathways, distinguished by their initial substrates: glucose-6-phosphate or UDP-glucose.

The enzymes involved in kanosamine biosynthesis have been identified and characterized in various bacteria. nih.govnih.govnih.gov In the glucose-6-phosphate dependent pathway found in Bacillus species, three key enzymes are encoded by the ntd or kab operons. nih.govnih.gov

Dehydrogenase (NtdC/KabC): An NAD(P)+-dependent dehydrogenase that oxidizes the C3-hydroxyl group of glucose-6-phosphate. acs.orgnih.govnih.gov

Aminotransferase (NtdA/KabA): A pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase that transfers an amino group from glutamate (B1630785) to the 3-keto intermediate. researchgate.netacs.orgnih.govnih.gov

Phosphatase (NtdB/KabB): A phosphatase that removes the phosphate (B84403) group from kanosamine-6-phosphate to yield the final product, kanosamine. nih.govnih.gov

In the UDP-glucose dependent pathway of A. mediterranei, the enzymes are encoded by the rif gene cluster. nih.gov

Dehydrogenase (RifL): An oxidoreductase that oxidizes UDP-glucose. nih.gov

Aminotransferase (RifK): An aminotransferase that uses glutamate as the amino donor. nih.gov

Phosphatase (RifM): A UDP-kanosamine phosphatase. nih.gov

Kinase (RifN): A specific kinase that converts kanosamine to kanosamine-6-phosphate, linking it to the aminoshikimate pathway. ebi.ac.uknih.govebi.ac.uk

The table below summarizes the key enzymes from the two major pathways.

| Enzyme Type | Bacillus species (ntd/kab operon) | Amycolatopsis mediterranei (rif cluster) | Function |

| Dehydrogenase | NtdC, KabC | RifL | Oxidation of the sugar substrate |

| Aminotransferase | NtdA, KabA | RifK | Addition of the amino group |

| Phosphatase | NtdB, KabB | RifM | Removal of a phosphate or UDP group |

| Kinase | - | RifN | Phosphorylation of kanosamine |

The enzymes in kanosamine biosynthesis exhibit distinct substrate specificities and catalytic mechanisms. The dehydrogenases NtdC and KabC specifically act on glucose-6-phosphate. nih.govnih.gov KabC is notably NADP+-dependent, whereas its homolog NtdC is NAD+-dependent. nih.gov In contrast, RifL in A. mediterranei utilizes UDP-glucose as its substrate. nih.gov

The aminotransferases, such as NtdA and KabA, are PLP-dependent enzymes. researchgate.netnih.gov They catalyze the transfer of an amino group from an amino donor, typically L-glutamate, to the 3-keto intermediate formed by the dehydrogenase. researchgate.netnih.gov The reaction proceeds through the formation of a Schiff base intermediate with the PLP cofactor, a common mechanism for aminotransferases. mdpi.com Kinetic studies of KabA have shown it to be a highly efficient enzyme, which prevents the accumulation of the unstable 3-keto intermediate. researchgate.netnih.gov

The catalytic mechanism of these enzymes involves the formation of an enzyme-substrate complex where the substrate is precisely positioned in the active site. nih.govwou.edu This binding lowers the activation energy of the reaction, accelerating the conversion of the substrate to the product. nih.gov

Sugar phosphates and nucleotide sugars are central intermediates in the biosynthesis of kanosamine. researchgate.netnih.govnih.gov

In bacteria like Bacillus subtilis and Bacillus cereus, the pathway initiates with glucose-6-phosphate . nih.govnih.gov This starting material is converted through a series of reactions involving phosphorylated intermediates. The dehydrogenase NtdC/KabC acts on glucose-6-phosphate to form 3-oxo-glucose-6-phosphate. nih.gov This is then transaminated by NtdA/KabA to produce kanosamine-6-phosphate (also known as 3-amino-3-deoxy-6-O-phosphono-D-glucopyranose). nih.govebi.ac.uk The final step is the dephosphorylation of kanosamine-6-phosphate by the phosphatase NtdB/KabB. nih.govnih.gov

Conversely, the pathway in Amycolatopsis mediterranei begins with a nucleotide sugar, UDP-glucose . researchgate.netacs.org This is oxidized and then aminated to form UDP-kanosamine . researchgate.net This intermediate can then be hydrolyzed to release kanosamine. nih.gov In this organism, kanosamine can be subsequently phosphorylated by the kinase RifN to form kanosamine-6-phosphate, which then enters the aminoshikimate pathway. nih.govebi.ac.uk

The utilization of these activated sugar molecules (either phosphorylated or nucleotide-linked) is a common strategy in carbohydrate metabolism, providing the necessary energy and chemical reactivity for the biosynthetic transformations. s3waas.gov.in

Biosynthetic Origin of the Amino Functionality

The defining feature of this compound is the amino group at the third carbon (C-3) of the glucose ring. Detailed research into microbial biosynthetic pathways has revealed that this amino functionality is introduced via a multi-step enzymatic process that begins with a common sugar precursor. The core of this transformation is a transamination reaction where an amino group from a donor molecule is transferred to a keto-intermediate of glucose. researchgate.netnih.gov

Two primary pathways for kanosamine biosynthesis have been characterized in different bacteria, both culminating in the same key amination step.

Pathway from UDP-Glucose: In bacteria such as Amycolatopsis mediterranei, the biosynthesis starts with Uridine Diphosphate Glucose (UDP-glucose). nih.govacs.org The process involves the following key steps:

Oxidation: The hydroxyl group at the C-3 position of the glucose moiety in UDP-glucose is oxidized to form a ketone. This reaction is catalyzed by an NAD(P)+-dependent dehydrogenase, yielding the intermediate UDP-3-keto-alpha-D-glucose. nih.gov

Transamination: The crucial introduction of the amino group occurs next. A pyridoxal phosphate (PLP)-dependent aminotransferase enzyme catalyzes the transfer of an amino group to the C-3 position of the keto-intermediate. nih.govnih.gov The amino donor for this reaction has been identified as the amino acid L-glutamine or L-glutamate. researchgate.netnih.gov This step results in the formation of UDP-3-amino-3-deoxy-D-glucose. nih.gov

Hydrolysis: Finally, the UDP (uridine diphosphate) tag is cleaved by a phosphatase enzyme to release the final product, 3-amino-3-deoxy-D-glucose. nih.gov

Pathway from Glucose-6-Phosphate: In Bacillus species, such as Bacillus cereus and Bacillus subtilis, a slightly different pathway starting from Glucose-6-phosphate (G6P) has been identified. researchgate.netnih.gov

Oxidation: The pathway is initiated by the oxidation of G6P at the C-3 position, catalyzed by a dehydrogenase (e.g., KabC in B. cereus), to produce 3-oxo-glucose-6-phosphate. nih.govnih.gov

Transamination: Similar to the UDP-glucose pathway, a PLP-dependent aminotransferase (e.g., KabA in B. cereus) transfers an amino group from L-glutamate to the newly formed keto group at C-3. researchgate.netnih.gov This reaction forms kanosamine-6-phosphate (K6P). nih.gov

Dephosphorylation: The final step involves the removal of the phosphate group from K6P by a phosphatase enzyme (e.g., KabB), yielding 3-amino-3-deoxy-D-glucose. nih.gov

In both pathways, the origin of the amino functionality is an amino acid, which is transferred enzymatically to a 3-keto-glucose intermediate. This transamination is a fundamental step that defines the chemical identity and biological role of this important amino sugar.

Interactive Data Table: Enzymes in the Biosynthesis of the Amino Functionality

| Pathway Precursor | Organism Example | Oxidation Enzyme | Aminotransferase | Amino Donor | Keto-Intermediate | Aminated Product |

| UDP-Glucose | Amycolatopsis mediterranei | Dehydrogenase (e.g., RifL) | Aminotransferase (e.g., RifK) | L-Glutamine / L-Glutamate | UDP-3-keto-alpha-D-glucose | UDP-3-amino-3-deoxy-D-glucose |

| Glucose-6-Phosphate | Bacillus cereus | Dehydrogenase (KabC) | Aminotransferase (KabA) | L-Glutamate | 3-oxo-glucose-6-phosphate | Kanosamine-6-phosphate |

Biological Interactions and Mechanistic Studies of 3 Amino 3 Deoxy Alpha D Glucopyranose

Role as an Enzymatic Modulator or Substrate

3-Amino-3-deoxy-alpha-D-glucopyranose, also known as kanosamine, is a structural analog of glucose, which allows it to interact with various enzymes involved in carbohydrate metabolism. Its biological activities often stem from its ability to act as either an inhibitor or a substrate for specific enzymes, thereby modulating key metabolic pathways.

Glycosidase Inhibition Studies

Due to its structural similarity to glucose, this compound and its derivatives have been investigated as potential inhibitors of glycosidases, which are enzymes that hydrolyze glycosidic bonds. α-Glucosidase inhibitors, for instance, are a class of compounds that can prevent the digestion of carbohydrates into glucose. While specific inhibitory constants for this compound against a wide range of glycosidases are not extensively detailed in the provided results, the principle of its action is based on competitive inhibition where it binds to the active site of the enzyme, preventing the natural substrate from binding.

Interactions with Glycohydrolases

Glycohydrolases are a broad class of enzymes that includes glycosidases. This compound's interaction with these enzymes is central to its biological effects. For example, α-glucosidase, a key carbohydrate hydrolase, regulates blood glucose by breaking down complex carbohydrates into α-glucose. The inhibition of this enzyme can retard glucose absorption. The structural features of this compound allow it to fit into the active sites of various glycohydrolases, leading to modulation of their activity.

Substrate for Aminotransferases and Related Enzymes

Aminotransferases are a family of pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzymes that play a crucial role in nitrogen metabolism by catalyzing the transfer of an amino group from an amino acid to a keto acid. While direct evidence of this compound acting as a substrate for a wide range of aminotransferases is limited in the provided search results, a related enzyme, dTDP-3-amino-3,6-dideoxy-alpha-D-glucopyranose transaminase, utilizes a similar amino sugar as a substrate. This enzyme catalyzes the reaction between dTDP-3-amino-3,6-dideoxy-alpha-D-glucopyranose and 2-oxoglutarate to produce dTDP-3-dehydro-6-deoxy-alpha-D-glucopyranose and L-glutamate. This suggests that aminotransferases can recognize and process amino sugars like this compound, potentially incorporating them into various metabolic pathways. D-amino acid aminotransferases are noted for their role in the synthesis of bacterial cell wall components.

Inhibition of Glucosamine-6-phosphate Synthase

One of the most well-documented enzymatic interactions of this compound involves the inhibition of glucosamine-6-phosphate synthase. This enzyme catalyzes the formation of D-glucosamine-6-phosphate from D-fructose-6-phosphate and L-glutamine, a key step in the hexosamine biosynthesis pathway. The mechanism of inhibition is indirect; this compound is first transported into the cell via the glucose transport system and is then phosphorylated to 3-amino-3-deoxy-D-glucose-6-phosphate (kanosamine-6-phosphate). This phosphorylated derivative then acts as a competitive inhibitor of glucosamine-6-phosphate synthase with respect to D-fructose-6-phosphate, with a reported inhibition constant (Ki) of 5.9 mM. The inhibition is non-competitive with respect to L-glutamine.

| Enzyme | Inhibitor | Type of Inhibition | Ki Value | Substrate Competed With |

| Glucosamine-6-phosphate Synthase | 3-amino-3-deoxy-D-glucose-6-phosphate | Competitive | 5.9 mM | D-fructose-6-phosphate |

| Glucosamine-6-phosphate Synthase | 3-amino-3-deoxy-D-glucose-6-phosphate | Non-competitive | - | L-glutamine |

Involvement in Cellular and Microbial Pathways (Excluding Human Disease)

This compound is not only an enzymatic modulator but also an active participant in the intermediary metabolism of various microorganisms.

Intermediary Metabolism in Microorganisms

This compound, or kanosamine, is a known antibiotic produced by certain bacteria. For instance, it is synthesized by Bacillus aminoglucosidicus and a Bacillus strain isolated from deep-sea sediments.

Contribution to Microbial Secondary Metabolite Production

This compound, commonly known as kanosamine, is a naturally occurring aminosugar antibiotic produced by various bacteria as a secondary metabolite. nih.govnih.gov Research has identified its production in several strains of the genus Bacillus. For instance, a Bacillus strain isolated from deep-sea sediments of the Pacific basin was found to produce 3-amino-3-deoxy-D-glucose as a known antibiotic. nih.gov Similarly, the soil bacterium Bacillus cereus UW85 is known to produce kanosamine, which contributes to its ability to suppress certain plant diseases. nih.gov

The biosynthesis of kanosamine can vary between different bacteria. nih.gov In Bacillus cereus UW85, a specific gene cluster, kabABC, is responsible for its synthesis. nih.gov This pathway starts from glucose-6-phosphate and proceeds through a three-step enzymatic process to form kanosamine. nih.gov Kinetic studies of this pathway have shown that the initial oxidation of glucose-6-phosphate is the rate-limiting step, which prevents the accumulation of an unstable 3-keto intermediate. nih.gov The subsequent transamination and dephosphorylation steps are highly efficient. nih.gov

The production of this secondary metabolite is influenced by environmental conditions. In B. cereus UW85, the maximum accumulation of kanosamine in culture supernatants was observed to coincide with the onset of sporulation. nih.gov Its production can be significantly enhanced by the presence of ferric iron or alfalfa seedling exudate, while the addition of phosphate (B84403) to the medium has been shown to suppress its accumulation. nih.gov

Table 1: Microbial Producers of this compound (Kanosamine)

| Producing Organism | Environment/Source | Reference |

|---|---|---|

| Bacillus sp. | Deep-sea sediment (Pacific basin, 4310 m depth) | nih.gov |

Integration into Lipopolysaccharide O-Antigens and S-Layer Glycans

Lipopolysaccharides (LPS) are major components of the outer membrane of Gram-negative bacteria, and their outermost region, the O-antigen polysaccharide, exhibits immense structural diversity. glycoscience.runih.gov This diversity is partly achieved by incorporating unusual sugars, including amino sugars. While direct evidence for the integration of this compound into O-antigens is not prominently documented, the presence of structurally similar 3-amino sugars in the LPS of several bacterial species is well-established, suggesting a potential role for such compounds in forming these surface structures.

For example, a related compound, 3-amino-3,6-dideoxy-D-glucose, has been identified as a component of the lipopolysaccharide from Campylobacter coli. nih.gov Furthermore, detailed structural analysis of the O-antigen from the nitrogen-fixing symbiont Rhizobium leguminosarum identified a novel glycosyl residue, 3-acetimidoylamino-3-deoxy-d-gluco-hexuronic acid. nih.gov This compound is a derivative of 3-amino-3-deoxy-D-glucuronic acid and represents a unique component of the bacterial O-antigen. nih.gov The presence of these C3-aminated sugars highlights that the core structure of 3-amino-3-deoxy-hexoses is utilized by bacteria for the biosynthesis of their cell surface polysaccharides. These O-antigens are crucial for the bacterium's interaction with its environment and host, and the incorporation of unique sugars like amino sugars contributes to serological specificity. glycoscience.runih.gov

There is currently limited specific information available regarding the integration of this compound into S-layer glycans.

Biochemical Basis of Biological Activities (Excluding Clinical Outcomes)

Due to its structural similarity to D-glucose, this compound serves as a valuable tool in biochemical and metabolic research. glycodepot.com As a glucose analog, it can be utilized to study and probe glucose transport systems and metabolic pathways within cells. glycodepot.com For instance, it can be labeled with radioactive isotopes or fluorescent tags to track glucose transport mechanisms, providing insights into metabolic regulation. glycodepot.com Its ability to interact with biomolecules involved in glucose metabolism makes it a useful compound for investigating fundamental cellular processes. glycodepot.com

This compound, or kanosamine, exhibits significant antimicrobial properties, functioning as a natural antibiotic against a range of microorganisms. nih.govnih.gov Its inhibitory effects have been documented in both antifungal and antibacterial research.

In antifungal studies, the compound has demonstrated notable activity against pathogenic fungi such as Candida albicans and Aspergillus fumigatus. glycodepot.combiosynth.com Research on Bacillus cereus UW85 revealed that the kanosamine it produces is highly inhibitory to the growth of plant-pathogenic oomycetes and shows moderate inhibition against certain other fungi. nih.gov

Its antibacterial activity has also been reported. A Bacillus strain isolated from a deep-sea environment was shown to produce the compound, which was identified as a known antibiotic. nih.gov However, its spectrum of activity against bacteria appears to be more selective compared to its effect on fungi. nih.gov Furthermore, the synthesis of derivatives has been explored to enhance its antibacterial potency. For example, a synthetic derivative, 6-O-(3-amino-3-deoxy-alpha-D-glucopyranosyl)apramycin, was found to be as active or more active than the parent compound apramycin (B1230331) against many Gram-positive and Gram-negative bacteria, including strains that produce aminoglycoside-modifying enzymes.

Table 2: Documented Antimicrobial Activity of this compound

| Target Organism Type | Specific Examples | Activity Noted | Reference |

|---|---|---|---|

| Fungi | Candida albicans, Aspergillus fumigatus | Antifungal properties | glycodepot.combiosynth.com |

| Oomycetes | Plant-pathogenic oomycetes | Highly inhibitory | nih.gov |

The biological activities of this compound are rooted in its molecular interactions with cellular enzymes and transport systems, primarily those related to glucose. glycodepot.com As a structural analog of glucose, it can act as a competitive inhibitor or a fraudulent substrate for proteins that normally bind or transport glucose.

Its antifungal mechanism is thought to involve the disruption of fungal cell wall synthesis or interference with glucose transport into the fungal cell. glycodepot.com The cell wall of fungi is a complex structure rich in polysaccharides, and interference with the enzymes responsible for its synthesis can compromise cell integrity. Additionally, by competing with glucose for transport proteins, the compound can limit the fungus's uptake of essential nutrients.

Another key mechanism is the inhibition of glucose efflux from cells. glycodepot.combiosynth.com In organisms like the baker's yeast Saccharomyces cerevisiae, 3-amino-3-deoxy-D-glucose has been shown to inhibit glucose efflux, a process often mediated by specific efflux pump proteins. glycodepot.combiosynth.com By blocking these pumps, the compound can alter glucose homeostasis within the cell and potentially enhance the efficacy of other therapeutic agents that might otherwise be expelled. glycodepot.com The synthesis of aminoglycoside antibiotic derivatives containing this amino sugar suggests it can be incorporated into larger molecules that typically inhibit protein synthesis by binding to ribosomal RNA, although the primary activity of the derivative may also relate to interactions with aminoglycoside-modifying enzymes.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 3-amino-3-deoxy-D-glucose |

| 3-amino-3,6-dideoxy-D-glucose |

| 3-acetimidoylamino-3-deoxy-d-gluco-hexuronic acid |

| 6-O-(3-amino-3-deoxy-alpha-D-glucopyranosyl)apramycin |

| Apramycin |

| Aspergillus fumigatus |

| Bacillus cereus |

| Candida albicans |

| D-glucose |

| Glucose-6-phosphate |

| Kanosamine |

Structural and Conformational Analysis of 3 Amino 3 Deoxy Alpha D Glucopyranose and Its Derivatives

Spectroscopic Characterization in Research Applications (Beyond Basic Identification)

Modern spectroscopic methods are indispensable for the detailed structural analysis of 3-amino-3-deoxy-alpha-D-glucopyranose and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide deep insights into the molecule's atomic connectivity, stereochemistry, and chemical modifications.

Advanced NMR techniques are critical for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in complex carbohydrate structures. While a standard 1D ¹H NMR spectrum of a sugar yields a complex region of overlapping signals, techniques like 2D-TOCSY (Total Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed for definitive structural elucidation. slu.se For this compound, a TOCSY experiment would reveal the complete spin system for each proton on the pyranose ring, allowing for sequential assignment. An HSQC spectrum correlates each proton with its directly attached carbon, enabling the assignment of the carbon skeleton. slu.se

The introduction of the amino group at the C-3 position, replacing a hydroxyl group, induces characteristic shifts in the NMR spectrum compared to the parent α-D-glucopyranose. The C-3 carbon signal is expected to shift upfield due to the substitution, while the adjacent C-2 and C-4 carbons would also experience notable changes in their chemical environments. The anomeric proton (H-1) signal is particularly important, with its chemical shift and coupling constant (J-coupling) to H-2 providing information about the α-configuration. slu.se

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on D-glucose and known substitution effects. Actual values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Shift vs. α-D-glucose |

| C1 | ~5.2 | ~92.0 | Minimal change expected for the anomeric carbon. |

| C2 | ~3.6 | ~72.0 | Slight shift due to electronic change at C-3. |

| C3 | ~3.3 | ~55-60 | Significant upfield shift due to replacement of -OH with -NH₂. |

| C4 | ~3.5 | ~70.0 | Slight shift due to electronic change at C-3. |

| C5 | ~3.8 | ~72.0 | Minimal change expected. |

| C6 | ~3.7-3.8 | ~61.0 | Minimal change expected. |

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and for studying its modified forms and fragmentation pathways. Under electrospray ionization (ESI), the molecule will typically be observed as a protonated species [M+H]⁺.

The fragmentation pattern in tandem MS (MS/MS) is highly informative. For aminosugars, fragmentation is often characterized by the sequential loss of small neutral molecules. acs.orgnih.gov Key fragmentation pathways for protonated this compound would include:

Dehydration: Consecutive losses of water molecules (H₂O, 18 Da) from the hydroxyl groups are expected, leading to prominent ions at m/z [M+H - H₂O]⁺, [M+H - 2H₂O]⁺, and so on. acs.org

Deamination: Loss of ammonia (B1221849) (NH₃, 17 Da) is a characteristic fragmentation for primary amines.

Ring Cleavage: Cross-ring cleavages are common for carbohydrates, yielding fragment ions that provide information about the sugar backbone. acs.org

This technique is especially valuable for identifying modified forms, such as phosphorylated derivatives. For example, a phosphorylated version of the compound would show a mass shift corresponding to the phosphate (B84403) group, and its fragmentation would include the loss of the phosphate moiety. uni.lu

Table 2: Predicted ESI-MS/MS Fragmentation Ions for this compound ([M+H]⁺ = 180.09)

| Predicted m/z | Ion Formula | Description |

| 162.08 | [C₆H₁₂NO₄]⁺ | Loss of one water molecule |

| 144.07 | [C₆H₁₀NO₃]⁺ | Loss of two water molecules |

| 126.06 | [C₆H₈NO₂]⁺ | Loss of three water molecules |

| 163.08 | [C₆H₁₃O₅]⁺ | Loss of ammonia |

Stereochemical Aspects and Anomeric Configurations

The stereochemistry of this compound is precisely defined by its name. nih.gov

D-gluco: This indicates that the configuration of the stereocenters follows the pattern of D-glucose, with the exception of C-3. The 'D' designation specifically refers to the configuration at C-5, where the -CH₂OH group is on the right in the Fischer projection. ncert.nic.in

pyranose: This specifies that the sugar exists in a six-membered ring form, analogous to pyran. nih.gov

alpha (α): This refers to the anomeric configuration at C-1. In the α-anomer, the hydroxyl group at the anomeric carbon (C-1) is oriented in the axial position, which is on the opposite side of the ring from the -CH₂OH group at C-5. researchgate.netresearchgate.net The alternative is the β-anomer, where the C-1 hydroxyl is in the equatorial position. researchgate.net

The full stereochemical description is given by its systematic IUPAC name: (2S,3R,4S,5S,6R)-4-amino-6-(hydroxymethyl)oxane-2,3,5-triol. nih.gov This precise arrangement of substituents is crucial for its biological recognition and chemical properties.

Conformational Preferences and Dynamics in Solution

In solution, this compound, like D-glucose, is expected to predominantly adopt a chair conformation to minimize steric strain. For D-sugars, the ⁴C₁ conformation (where C4 is "up" and C1 is "down") is typically the most stable. In this conformation for α-D-glucopyranose, the bulky substituents (-OH and -CH₂OH) are in equatorial positions, with the exception of the anomeric C-1 hydroxyl group, which is axial.

Crystal Structure Analysis (if available in academic literature)

Table 3: Illustrative Crystal Data for a 3-Deoxy-3-(p-fluorine-phenylamino)-1,2-O-isopropylidene-α-D-ribofuranose Derivative (Note: This data is for a related derivative, not the title compound, and serves as an example of crystallographic information.) researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.0403 |

| b (Å) | 6.7780 |

| c (Å) | 14.932 |

| β (°) | 94.74 |

| Volume (ų) | 710.1 |

| Z (molecules/unit cell) | 2 |

Impact of the Amino Group on Molecular Geometry and Reactivity

Replacing the C-3 hydroxyl group with an amino group significantly alters the molecule's chemical properties and reactivity.

Basicity and Nucleophilicity: The primary amino group is basic and nucleophilic, whereas the hydroxyl group it replaces is weakly acidic and a weaker nucleophile. This introduces a site that can be readily protonated in acidic conditions to form an ammonium (B1175870) ion. ebi.ac.uk

Hydrogen Bonding: The -NH₂ group can act as both a hydrogen bond donor and acceptor, similar to the -OH group. However, the difference in electronegativity between nitrogen and oxygen, as well as the presence of two protons on the nitrogen, alters the strength and geometry of the local hydrogen-bonding network within the molecule and with surrounding solvent molecules.

Reactivity: The presence of the amino group opens up new avenues for chemical modification. It can undergo reactions typical of primary amines, such as N-acetylation, alkylation, and the formation of Schiff bases with aldehydes and ketones. These reactions are fundamental to the synthesis of more complex derivatives. The synthesis of related aminosugars often involves the introduction of the nitrogen atom via nucleophilic substitution using an azide (B81097), which is later reduced to the amine, highlighting the distinct reactivity pathway required. researchgate.net This contrasts with the typical reactions of hydroxyl groups, such as esterification and etherification. This change in reactivity is a key feature exploited in the chemical synthesis of aminosugar-containing natural products and their analogues. researchgate.net

Computational and Theoretical Studies of 3 Amino 3 Deoxy Alpha D Glucopyranose

Molecular Modeling and Docking Simulations of Enzyme-Ligand Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net These simulations are crucial for understanding how 3-amino-3-deoxy-alpha-D-glucopyranose, also known as kanosamine, might interact with enzyme active sites, potentially leading to inhibition or serving as a substrate.

Docking studies are instrumental in drug discovery for screening virtual libraries of compounds to identify those with the highest likelihood of binding to a specific biological target. researchgate.net For a glucose analog like kanosamine, relevant enzyme targets could include glycosidases, kinases, and transferases. The process involves preparing the 3D structures of both the ligand (kanosamine) and the target enzyme, often obtained from crystallographic data in the Protein Data Bank (PDB). researchgate.net A scoring function is then used to estimate the binding affinity, typically expressed as a free energy of binding (ΔG) in kcal/mol, and to rank the different binding poses. nih.gov

While specific docking studies detailing the interaction of this compound with a particular enzyme are not extensively published, the methodology can be illustrated by studies on similar systems. For example, in silico analyses of alpha-glucosidase inhibitors involve docking compounds into the enzyme's active site to identify key interactions with amino acid residues like aspartate, glutamate (B1630785), and arginine. nih.gov For kanosamine, simulations would likely investigate the hydrogen bonding patterns formed by its hydroxyl and amino groups and the electrostatic interactions involving the protonated amine.

Table 1: Key Steps in Molecular Docking Simulation

| Step | Description |

|---|---|

| 1. Receptor Preparation | Obtaining and preparing the 3D structure of the target enzyme, including adding hydrogen atoms and assigning partial charges. |

| 2. Ligand Preparation | Generating the 3D conformation of this compound and optimizing its geometry. |

| 3. Grid Generation | Defining the active site or binding pocket on the enzyme where the docking will be performed. researchgate.net |

| 4. Docking Execution | Running the docking algorithm (e.g., AutoDock) to explore possible binding poses of the ligand within the defined grid. semanticscholar.org |

| 5. Scoring & Analysis | Evaluating the generated poses using a scoring function to estimate binding affinity (e.g., binding energy) and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) can compute various molecular descriptors that help predict a molecule's stability, reactivity, and spectroscopic properties. researchgate.net

For this compound, these calculations can provide valuable information on its charge distribution, molecular orbitals (HOMO and LUMO), and electrostatic potential. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.

Publicly available databases like PubChem provide pre-computed properties for this compound, which are derived from such theoretical models. nih.gov These descriptors offer a foundational understanding of the molecule's physicochemical characteristics.

Table 2: Computed Molecular Properties of this compound

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₆H₁₃NO₅ | - |

| Molecular Weight | 179.17 g/mol | PubChem |

| IUPAC Name | (2S,3R,4S,5S,6R)-4-amino-6-(hydroxymethyl)oxane-2,3,5-triol | LexiChem 2.6.6 |

| InChIKey | BQCCAEOLPYCBAE-RXRWUWDJSA-N | InChI 1.0.5 |

| Canonical SMILES | C([C@@H]1C@HO)O | Cactvs 3.4.6.11 |

| XLogP3 | -2.8 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 5 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 6 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 1 | Cactvs 3.4.6.11 |

| Polar Surface Area | 116 Ų | Cactvs 3.4.6.11 |

Data sourced from PubChem CID 4369044. nih.gov

Theoretical calculations can also predict ionization constants (pKa), which are crucial for understanding the molecule's charge state in physiological environments. researchgate.net The amino group at the C-3 position would be a primary site of protonation.

Molecular Dynamics Simulations to Investigate Conformational Changes

Molecular Dynamics (MD) is a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including conformational changes, flexibility, and interactions with its environment (e.g., water). bohrium.com

For this compound, MD simulations can explore its conformational landscape. Like its parent molecule, D-glucose, it exists primarily in a pyranose ring structure, which can adopt different chair and boat conformations. bohrium.com MD simulations can reveal the relative stability of these conformers and the energy barriers for transitioning between them. Key analyses in MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's structure over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible. nih.gov

Hydrogen Bond Analysis: To study the dynamics of intramolecular and intermolecular (with solvent) hydrogen bonds. nih.gov

When studying an enzyme-ligand complex, MD simulations are performed on the docked pose to assess the stability of the binding. nih.gov These simulations can reveal whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates, providing a more dynamic and realistic assessment of the interaction than static docking alone. researchgate.net

Prediction of Biological Activity through In Silico Methods (e.g., substrate prediction)

For this compound (kanosamine), its known biological roles include being a precursor in the biosynthesis of certain antibiotics (like ansamycins and zwittermicin A) and exhibiting antifungal activity. ebi.ac.ukglycodepot.comnih.gov In silico tools could be used to further explore these or predict new activities.

One common approach is ligand-based screening , where the structure of kanosamine is compared to databases of compounds with known activities. Software like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on the structural fragments present in the molecule. ebi.ac.uk

Another approach is receptor-based screening or inverse docking , where the molecule is docked against a large panel of known protein structures to identify potential binding targets. ebi.ac.uk This could confirm known targets or suggest novel mechanisms of action. For example, predicting kanosamine as a substrate for a specific kinase or aminotransferase would align with its known role as a biosynthetic intermediate. nih.gov The biosynthesis of kanosamine itself involves a series of enzymatic steps, including oxidation, transamination, and dephosphorylation, catalyzed by enzymes like KabA, KabB, and KabC in Bacillus cereus. nih.gov In silico substrate prediction could help identify homologous enzymes in other organisms that might also process kanosamine or similar amino sugars.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-amino-3-deoxy-D-glucose |

| 3-fluoro-3-deoxy-d-glucose |

| Acarbose |

| Arginine |

| Aspartate |

| D-glucose |

| Glutamate |

| Kanosamine |

Applications of 3 Amino 3 Deoxy Alpha D Glucopyranose in Chemical Biology and Research

Use as a Building Block in Complex Carbohydrate Synthesis

The presence of the amino group on the glucopyranose ring makes 3-amino-3-deoxy-alpha-D-glucopyranose a key starting material for the synthesis of more complex and functionally diverse carbohydrate structures. This monosaccharide serves as a fundamental building block for creating larger molecules with specific biological activities and properties.

A significant application of this compound is in the synthesis of aminodisaccharides, most notably 3-trehalosamine (B3056894). wikipedia.org Trehalosamines are a class of amino sugars where a hydroxyl group of trehalose (B1683222) is substituted with an amino group. wikipedia.org These compounds have garnered interest due to their potential as aminoglycoside antibiotics. wikipedia.org

The synthesis of 3-trehalosamine can be achieved through various chemical and chemoenzymatic strategies. A chemoenzymatic approach often involves the use of enzymes like trehalose synthase, which can catalyze the glycosylation of a protected 3-amino-3-deoxy-D-glucose derivative. nih.gov This method offers high stereoselectivity, which is often a challenge in traditional chemical synthesis. nih.gov For instance, a two-step chemoenzymatic synthesis has been reported that utilizes trehalose synthase (TreT) for the key glycosylation step. nih.gov

Divergent synthetic approaches have also been developed to create a library of trehalosamine (B14700808) analogues with varied binding motifs. researchgate.net These methods often involve the use of a trehalose scaffold and a series of stereo- and regioselective reactions to introduce the amino functionality and other modifications. researchgate.net The ability to synthesize a variety of these disaccharides allows for the exploration of structure-activity relationships and the development of new therapeutic agents. researchgate.net

| Synthetic Strategy | Key Features | Example Application | Reference |

|---|---|---|---|

| Chemoenzymatic Synthesis | Utilizes enzymes like trehalose synthase (TreT) for stereoselective glycosylation. | Efficient synthesis of trehalosamine for use as an intermediate for imaging probes. | nih.gov |

| Divergent Chemical Synthesis | Allows for the creation of a library of analogs from a common intermediate. | Generation of trehalosamine analogues with diverse binding motifs for screening against pathogens. | researchgate.net |

| Enzymatic Activity of Trehalose Phosphorylases | Catalyzes the reversible phosphorolysis of trehalose, enabling the synthesis of analogues. | Production of various trehalose analogues by reversing the phosphorolysis reaction. | nih.gov |

The amino group at the C-3 position of this compound provides a convenient handle for chemical modification, making it an excellent scaffold for the construction of novel glycoconjugates and oligomers. wikipedia.org This feature allows for the attachment of a wide range of molecules, including fluorescent tags, biotin, and other bioactive compounds, without the need for complex protection and deprotection steps often required for modifying hydroxyl groups. wikipedia.org

This versatility has been exploited to create a variety of derivatives. For example, the amino group can be readily converted to an azide (B81097), which can then be used in "click chemistry" reactions to attach other molecules. wikipedia.org This approach has been used to synthesize fluorescently labeled trehalose analogues for imaging purposes. academie-sciences.fr

Furthermore, this compound and its derivatives can be used as building blocks for the synthesis of sugar amino acids, which can be incorporated into foldamers—oligomers that adopt well-defined secondary structures. researchgate.net These sugar-based oligomers are of interest for their potential to mimic the structures and functions of peptides and proteins. researchgate.net The ability to create both homooligomers and α/β-chimera peptides from these sugar amino acids opens up new avenues for the design of novel biomaterials and therapeutic agents. researchgate.net

Development of Biochemical Probes

Due to its structural similarity to glucose, this compound and its derivatives are valuable tools for developing biochemical probes to study various biological processes. glycodepot.com These probes can be designed to be taken up by cells through glucose transporters, allowing for the investigation of glucose metabolism and transport pathways. glycodepot.com

By attaching fluorescent tags or radioactive isotopes to the amino group, researchers can create probes that can be visualized and tracked within cells and organisms. glycodepot.comresearchgate.net For example, a fluorescein (B123965) isothiocyanate (FITC)-labeled trehalosamine analogue has been synthesized and used to metabolically label and image the cell envelope glycolipids in live mycobacteria. nih.gov This allows for the study of the mycobacterial membrane and the enzymes involved in its biosynthesis. academie-sciences.fr

The development of such probes is crucial for understanding the mechanisms of infectious diseases and for the development of new diagnostic and therapeutic strategies. The ability to selectively label and visualize specific cellular components provides invaluable insights into their function and dynamics.

| Probe Type | Modification | Application | Reference |

|---|---|---|---|

| Fluorescent Imaging Probe | Attachment of a fluorescent dye (e.g., FITC) to the amino group of trehalosamine. | Metabolic labeling and imaging of mycobacterial cell envelope glycolipids. | nih.govacademie-sciences.fr |

| Radioactively Labeled Probe | Incorporation of a radioactive isotope. | Tracking glucose transport pathways in cells to understand metabolic regulation. | glycodepot.com |

| Clickable Probe | Conversion of the amino group to an azide for subsequent bioorthogonal reactions. | Labeling of mycobacterial membranes using azido-trehalose analogues. | academie-sciences.fr |

Research Tools for Enzymatic Pathway Elucidation

This compound, or kanosamine, plays a crucial role as a research tool in the elucidation of enzymatic pathways, particularly in the biosynthesis of secondary metabolites. ebi.ac.uk A prime example is its involvement in the aminoshikimate pathway, which is responsible for the production of ansamycin (B12435341) and mitomycin antibiotics. ebi.ac.uk

Research has shown that kanosamine and its 6-phosphate derivative are specific intermediates in the formation of 3-amino-5-hydroxybenzoic acid (AHBA), a key precursor to these antibiotics. ebi.ac.uk The identification of a specific kinase that phosphorylates kanosamine has provided critical insights into the early steps of this biosynthetic pathway. ebi.ac.uk By using labeled kanosamine and its derivatives, researchers can trace the flow of atoms through the pathway and identify the enzymes involved at each step. ebi.ac.uk This knowledge is essential for understanding how these complex natural products are assembled and for engineering microorganisms to produce novel or improved antibiotics.

Precursor for Analogs with Modified Biological Activities (e.g., non-clinical lead compound research)

The chemical tractability of this compound makes it an attractive starting material for the synthesis of a wide range of analogs with modified biological activities for use in non-clinical lead compound research. By systematically altering the structure of the parent molecule, chemists can explore structure-activity relationships and develop new compounds with enhanced or novel therapeutic properties.

For example, derivatives of 3-amino-3-deoxy-D-glucose have been synthesized and investigated for their potential as α-glucosidase inhibitors. rsc.org One study reported the synthesis of novel 1-amino-carbasugars derived from a glucose-based ketone, which showed inhibitory activity against sucrase and maltase, and were effective in lowering post-prandial blood glucose levels in animal models. rsc.org

Furthermore, the synthesis of analogs with modifications at various positions on the sugar ring has led to the discovery of compounds with interesting biological profiles, including immunostimulating properties. researchgate.net The ability to generate a diverse library of analogs from a common precursor like this compound is a powerful strategy in the early stages of drug discovery, enabling the identification of promising lead compounds for further development. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The chemical synthesis of complex carbohydrates like 3-amino-3-deoxy-alpha-D-glucopyranose is often a multi-step, resource-intensive process. Future research should prioritize the development of novel synthetic strategies that are both efficient and sustainable. While methods exist for producing derivatives, such as starting from methyl alpha-D-glucose or using precursors like 3-azido-3-deoxy-d-glucofuranose, these can be complex. nih.govresearchgate.net

A primary goal is to design chemoenzymatic pathways that combine the precision of enzymatic catalysis with the robustness of chemical synthesis. This could significantly reduce the number of protection and deprotection steps typically required in carbohydrate chemistry, leading to higher yields and less chemical waste. Exploring "green chemistry" approaches, such as using water as a solvent and employing reusable catalysts, will be crucial for making the production of kanosamine and its derivatives more economically viable and environmentally friendly. Further investigation into one-pot syntheses and flow chemistry could also streamline production and enhance scalability.

Comprehensive Elucidation of Undiscovered Biosynthetic Pathways